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molecular formula C7H10N4O B8510567 6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine

6-(1-Ethoxyvinyl)-1,2,4-triazin-3-amine

Cat. No. B8510567
M. Wt: 166.18 g/mol
InChI Key: KZXHPPKZGVDUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497368B2

Procedure details

A solution of 6-bromo-1,2,4-triazin-3-amine (780 mg, 4.46 mmol) in N,N-dimethylformamide (50 mL) was treated with tetrakis(triphenylphosphine)palladium (0) (258 mg, 0.22 mmol), N,N-diisopropylethyl amine (2284 mg, 11.14 mmol), lithium chloride (661 mg, 15.6 mmol), and vinyltri-n-butyltin (2093 mg, 5.79 mmol), and the reaction was heated at 120° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated the solvent in vacuo. The residue was diluted with dichloromethane and washed with aqueous KF solution. The crude product was purified by flash chromatography in silica gel eluting with a ethyl acetate/hexane gradient to afford 380 mg (51%) of the title compound as a yellow solid. 1H-NMR (400 MHz, CDCl3) δ ppm 8.48 (s, 1H), 5.41-5.39 (m, 3H), 4.36 (s, 1H), 3.98 (q, 2H), 1.43 (t, 2H).
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
2284 mg
Type
reactant
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step One
Quantity
2093 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
258 mg
Type
catalyst
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[N:4][CH:3]=1.C(N([CH2:16][CH3:17])C(C)C)(C)C.[Cl-].[Li+].C([Sn](CC[CH2:33][CH3:34])(CCCC)CCCC)=C.CN(C)C=[O:38]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:33]([O:38][C:16]([C:2]1[N:7]=[N:6][C:5]([NH2:8])=[N:4][CH:3]=1)=[CH2:17])[CH3:34] |f:2.3,^1:43,45,64,83|

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
BrC1=CN=C(N=N1)N
Name
Quantity
2284 mg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
661 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
2093 mg
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
258 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated the solvent in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane
WASH
Type
WASH
Details
washed with aqueous KF solution
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography in silica gel eluting with a ethyl acetate/hexane gradient

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=C)C1=CN=C(N=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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